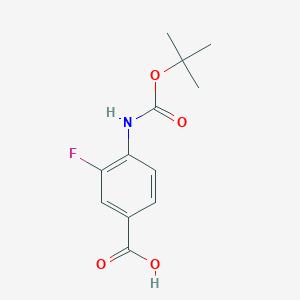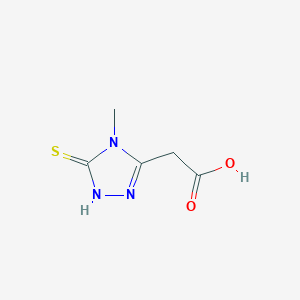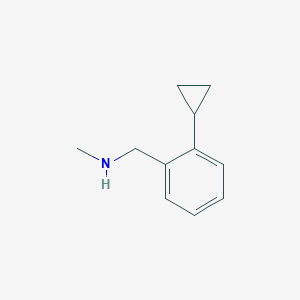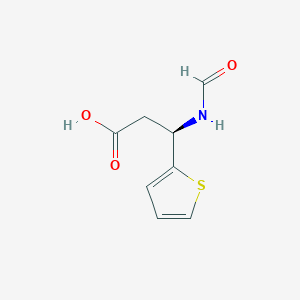![molecular formula C10H9F3N2O2 B13613742 [2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is a chemical compound known for its unique structure and properties. This compound features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, along with a trifluoromethyl group. The presence of these functional groups makes it a valuable compound in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of [2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the introduction of the diazirine ring and the trifluoromethyl group through specific reactions. For instance, one common method involves the reaction of a phenylmethanol derivative with trifluoromethyl diazirine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to identify and study protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol involves the formation of reactive intermediates upon exposure to UV light. The diazirine ring undergoes photolysis, generating a highly reactive carbene species. This carbene can then form covalent bonds with nearby molecules, allowing it to act as a crosslinking agent in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other diazirine-containing compounds, [2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is unique due to its trifluoromethyl group, which enhances its photoreactivity and stability. Similar compounds include:
- 3-(Trifluoromethyl)-3-phenyldiazirine
- 4-(Trifluoromethyl)phenylmethanol
- 2-Methoxy-4-(trifluoromethyl)phenylmethanol These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound particularly valuable for certain applications.
Eigenschaften
Molekularformel |
C10H9F3N2O2 |
|---|---|
Molekulargewicht |
246.19 g/mol |
IUPAC-Name |
[2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol |
InChI |
InChI=1S/C10H9F3N2O2/c1-17-8-4-7(3-2-6(8)5-16)9(14-15-9)10(11,12)13/h2-4,16H,5H2,1H3 |
InChI-Schlüssel |
GIPLYSUZUCCPLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)
![2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13613697.png)







